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molecular formula C12H17ClN2 B8373084 4,6-Dimethyltryptamine hydrochloride CAS No. 159730-15-1

4,6-Dimethyltryptamine hydrochloride

Cat. No. B8373084
M. Wt: 224.73 g/mol
InChI Key: PLDIHCVJCXYXDC-UHFFFAOYSA-N
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Patent
US05861425

Procedure details

4,6-Dimethyltryptamine hydrochloride was prepared (1.06 g) as described for 5-methyl-7-bromotryptamine hydrochloride in Example 4, except using 3,5-dimethylphenylhydrazine hydrochloride (7.65 g) as starting material. ##STR53##
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
7.65 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[ClH:1].C[C:3]1C=C2[C:6]([NH:7]C=C2CCN)=[C:5](Br)[CH:4]=1.Cl.[CH3:17][C:18]1[CH:19]=[C:20]([NH:25]N)[CH:21]=[C:22]([CH3:24])[CH:23]=1>>[ClH:1].[CH3:17][C:18]1[CH:23]=[C:22]([CH3:24])[CH:21]=[C:20]2[C:19]=1[C:4]([CH2:5][CH2:6][NH2:7])=[CH:3][NH:25]2 |f:0.1,2.3,4.5|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl.CC1=CC(=C2NC=C(CCN)C2=C1)Br
Step Two
Name
Quantity
7.65 g
Type
reactant
Smiles
Cl.CC=1C=C(C=C(C1)C)NN

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
Cl.CC=1C=C(C=C2NC=C(CCN)C12)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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